molecular formula C17H10Cl2N4O3 B032029 (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile CAS No. 112206-71-0

(2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile

Cat. No. B032029
M. Wt: 389.2 g/mol
InChI Key: WYWOPPZPCDNOMO-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals involving substituted acetonitriles and triazine derivatives. These substances have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and various properties.

Synthesis Analysis

The synthesis of related compounds typically involves alkylation of substituted triazoles with chloroacetonitrile, leading to N-cyanomethyl derivatives and further to new triazolylbutenitrile derivatives through condensation reactions (Shasheva et al., 2010). Another method involves cyclization of 2-aryl-2-hydrazono-1-oximinoethanes with chloroacetonitriles to produce triazines and their oxides (Kozhevnikov et al., 2004).

Molecular Structure Analysis

The molecular structures of these compounds are determined using X-ray analysis and NMR spectroscopy, revealing the positions of substituents and the overall geometry of the molecule. Studies have shown that the molecular structure can significantly influence the compound's chemical behavior and reactivity (Shasheva et al., 2010).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions, including tele-substitution reactions with C-nucleophiles, leading to the formation of diverse functionalized triazines. These reactions depend on the number of halogen atoms in the acetonitrile used (Kozhevnikov et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The extensive hydrogen-bonding network observed in some triazine derivatives indicates their potential interactions with other molecules (Janes & Palmer, 1995).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents and conditions, help in predicting the compound's behavior in chemical syntheses and its potential applications. The electrochemical properties and reactivity towards electrophilic and nucleophilic agents have been studied for various triazine and acetonitrile derivatives (Shasheva et al., 2010), (Kozhevnikov et al., 2004).

Scientific Research Applications

Synthesis and Characterization

  • Method for Synthesis : A method was developed for synthesizing 1,2,4-triazines, including variations with chloromethyl, dichloromethyl, and trichloromethyl groups, through the cyclization of 2-aryl-2-hydrazono-1-oximinoethanes with chloroacetonitriles, revealing pathways dependent on the number of halogen atoms in the acetonitrile used (Kozhevnikov et al., 2004).
  • Novel Routes to Pyrazolo[3,4-e][1,2,4]triazines : Research showed efficient routes to pyrazolo[3,4-e][1,2,4]triazines, highlighting new synthetic pathways that contribute to expanding the chemical diversity of triazine derivatives (Al-Matar et al., 2010).

Biological Activity

  • Anticancer Activity : A study synthesized 2,4-diamino-1,3,5-triazine derivatives showing significant in vitro antitumor activity, with one compound exhibiting remarkable activity against the melanoma MALME-3 M cell line, indicating the potential of such derivatives in cancer therapy (Sa̧czewski et al., 2006).
  • Antimicrobial Properties : Another research focused on synthesizing novel fluorine-containing thiadiazolotriazinones, demonstrating promising antibacterial activities, suggesting the potential use of these compounds in developing new antimicrobial agents (Holla et al., 2003).

Materials Science

  • Polymer Synthesis and Characterization : A study synthesized a UV cross-linkable polymer based on triazine, exploring its characterization and crosslinking studies. This research contributes to the development of materials with potential applications in coatings and adhesives due to their photocrosslinking properties (Suresh et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting or discussing potential future research directions or applications of the compound.


I hope this general approach helps! Let me know if you have any other questions.


properties

IUPAC Name

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O3/c18-13-5-10(23-17(26)22-15(25)8-21-23)6-14(19)16(13)12(7-20)9-1-3-11(24)4-2-9/h1-6,8,12,24H,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWOPPZPCDNOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile

CAS RN

112206-71-0
Record name (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112206710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL)(4-HYDROXYPHENYL)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AL04X3I8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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